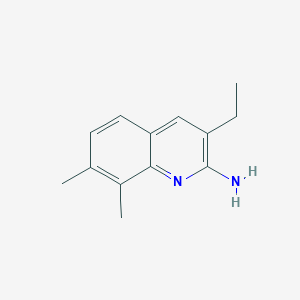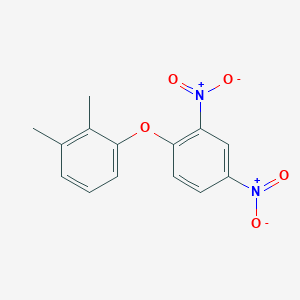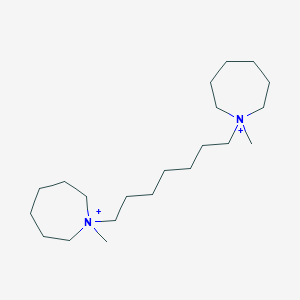
1,1'-Heptane-1,7-diylbis(1-methylazepanium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Heptane-1,7-diylbis(1-methylazepanium) is a synthetic organic compound characterized by its unique structure, which includes a heptane backbone with two azepanium groups attached at the 1 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Heptane-1,7-diylbis(1-methylazepanium) typically involves the reaction of heptane-1,7-diol with 1-methylazepane under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the azepanium groups.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Heptane-1,7-diylbis(1-methylazepanium) may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Heptane-1,7-diylbis(1-methylazepanium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azepanium groups to amines.
Substitution: The azepanium groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptane-1,7-dione, while reduction can produce heptane-1,7-diamine.
Aplicaciones Científicas De Investigación
1,1’-Heptane-1,7-diylbis(1-methylazepanium) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of azepanium derivatives with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’-Heptane-1,7-diylbis(1-methylazepanium) involves its interaction with specific molecular targets. The azepanium groups can interact with various biological molecules, potentially affecting their function. The exact pathways involved depend on the specific application and the molecular targets of interest.
Comparación Con Compuestos Similares
Similar Compounds
Tetraethyl heptane-1,7-diylbis(phosphonate): This compound is similar in structure but contains phosphonate groups instead of azepanium groups.
Heptane-1,7-diylbis(1-methylpiperidinium): Another similar compound with piperidinium groups instead of azepanium groups.
Uniqueness
1,1’-Heptane-1,7-diylbis(1-methylazepanium) is unique due to its specific azepanium groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
304876-42-4 |
|---|---|
Fórmula molecular |
C21H44N2+2 |
Peso molecular |
324.6 g/mol |
Nombre IUPAC |
1-methyl-1-[7-(1-methylazepan-1-ium-1-yl)heptyl]azepan-1-ium |
InChI |
InChI=1S/C21H44N2/c1-22(18-12-6-7-13-19-22)16-10-4-3-5-11-17-23(2)20-14-8-9-15-21-23/h3-21H2,1-2H3/q+2 |
Clave InChI |
LELKEOCWQWHQJJ-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCCCCC1)CCCCCCC[N+]2(CCCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14142702.png)
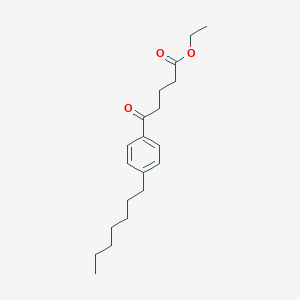
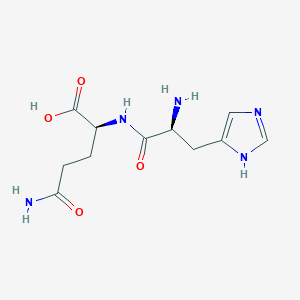
![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14142720.png)

![1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine](/img/structure/B14142733.png)
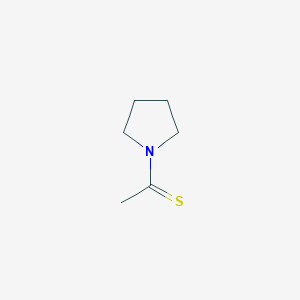
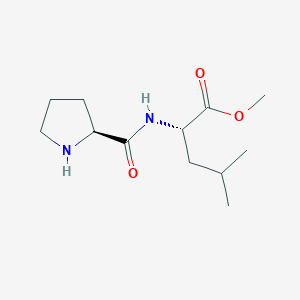
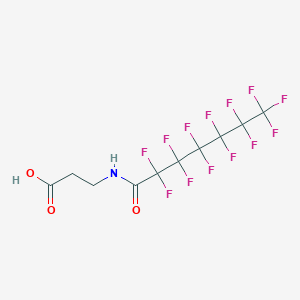
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclopentan-1-ol](/img/structure/B14142757.png)
![O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine 4-nitrophenyl ester](/img/structure/B14142758.png)
